molecular formula C19H24O5 B1330873 (1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid CAS No. 56978-14-4

(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

Cat. No.: B1330873
CAS No.: 56978-14-4
M. Wt: 332.4 g/mol
InChI Key: HHDWSDSMWJQURA-NKHCVNPESA-N
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Description

(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is a useful research compound. Its molecular formula is C19H24O5 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

Research has explored the synthesis and molecular structure of related compounds. For instance, Mosimann and Vogel (2000) discussed the stereoselective formation of complex oxacyclo compounds, highlighting the intricate processes involved in creating these structures (Mosimann & Vogel, 2000). Similarly, Cluzeau and Lubell (2004) synthesized specific dipeptide surrogates, demonstrating the synthetic versatility of these compounds (Cluzeau & Lubell, 2004).

Chemical Transformations

Wang et al. (2001) developed efficient methods for synthesizing substituted tetrahydrofuran derivatives, a process relevant to the synthesis of complex bicyclic structures like the one (Wang, Wang, Chen, Gentles, & Sowin, 2001). In another study, Lu et al. (2007) investigated alkaloids with polycyclic skeletons, revealing the potential biological significance of these complex structures (Lu, Kong, Feng, Hao, & Lu, 2007).

Application in Asymmetric Synthesis

Dixon, McGrath, and O’Brien (2006) focused on the asymmetric synthesis of diazatricyclo compounds, which are structurally related and significant in stereoselective synthesis (Dixon, McGrath, & O’Brien, 2006). Gyarmati et al. (2004) conducted chemoenzymatic preparation of enantiopure compounds, demonstrating the applicability of these complex structures in producing specific enantiomers (Gyarmati, Liljeblad, Argay, Kălmăn, Bernáth, & Kanerva, 2004).

Properties

IUPAC Name

(1R,2R,5R,8R,9S,10R,13R)-13-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-9-5-18-6-10(9)3-4-12(18)19-8-11(20)7-17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,14-,17?,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDWSDSMWJQURA-NKHCVNPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332091
Record name Gibberellin A51
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56978-14-4
Record name Gibberellin A51
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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